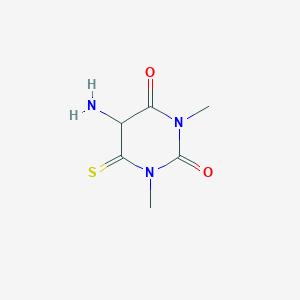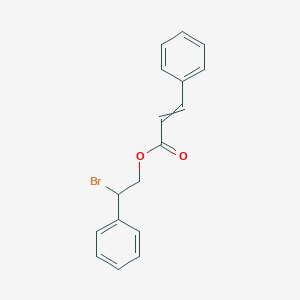
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of cinnamate esters It is characterized by the presence of a bromine atom, a phenylethyl group, and a phenylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate typically involves the esterification of 2-bromo-2-phenylethanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The double bond in the phenylprop-2-enoate moiety can be reduced to form saturated esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-2-phenylethyl 3-phenylprop-2-enoate, 2-amino-2-phenylethyl 3-phenylprop-2-enoate, and 2-thio-2-phenylethyl 3-phenylprop-2-enoate.
Oxidation Reactions: Products include 2-bromo-2-phenylacetophenone and 2-bromo-2-phenylacetaldehyde.
Reduction Reactions: Products include 2-bromo-2-phenylethyl 3-phenylpropanoate.
Applications De Recherche Scientifique
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The phenylethyl group can interact with biological receptors, potentially modulating their activity. The phenylprop-2-enoate moiety can undergo metabolic transformations, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethyl 3-phenylprop-2-enoate: Similar structure but lacks the bromine atom.
Methyl 2-bromo-3-phenylprop-2-enoate: Similar structure but has a methyl group instead of a phenylethyl group.
(5-bromo-2-methoxyphenyl)methyl (2E)-3-phenylprop-2-enoate: Similar structure but has a methoxy group and a different substitution pattern
Uniqueness
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the phenylethyl and phenylprop-2-enoate moieties also contributes to its unique chemical and physical properties .
Propriétés
Numéro CAS |
65810-17-5 |
|---|---|
Formule moléculaire |
C17H15BrO2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
(2-bromo-2-phenylethyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H15BrO2/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2 |
Clé InChI |
ZOBKJUFWJTVLCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OCC(C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)



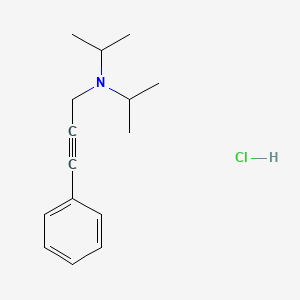
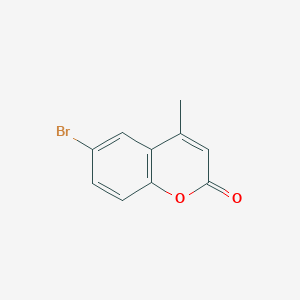

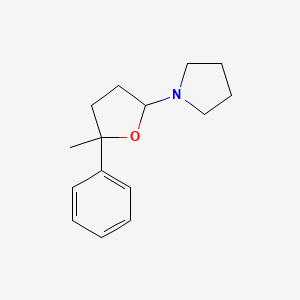
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
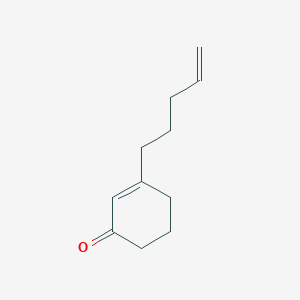
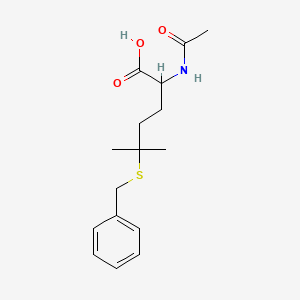
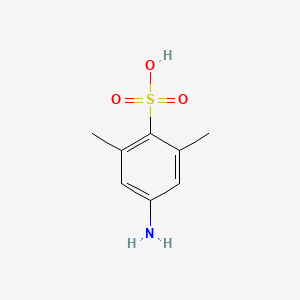
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
